3-Chloropropyl chloroformate

概要

説明

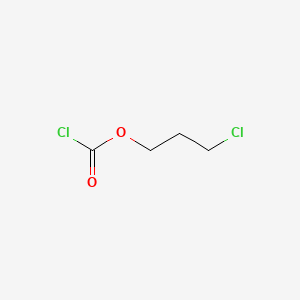

3-Chloropropyl chloroformate, also known as this compound, is a chemical compound with the molecular formula C4H6Cl2O2 and a molecular weight of 156.995 g/mol . It is used in various chemical reactions and industrial applications due to its reactivity and versatility.

準備方法

Synthetic Routes and Reaction Conditions

3-Chloropropyl chloroformate can be synthesized through the reaction of 3-chloropropanol with phosgene (COCl2) under controlled conditions. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of carbonochloridic acid, 3-chloropropyl ester involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving distillation and purification steps to ensure the final product meets industry standards .

化学反応の分析

Types of Reactions

3-Chloropropyl chloroformate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, carbonates, and thiocarbonates.

Hydrolysis: In the presence of water, it hydrolyzes to form 3-chloropropanol and carbon dioxide.

Common Reagents and Conditions

Amines: Reacts to form carbamates under mild conditions.

Alcohols: Forms carbonates in the presence of a base.

Major Products Formed

Carbamates: Formed from reactions with amines.

Carbonates: Result from reactions with alcohols.

Thiocarbonates: Produced from reactions with thiols.

科学的研究の応用

Chemical Synthesis

1.1 Synthesis of Carbamates

CPCF is primarily employed as a reagent in the synthesis of carbamates. This reaction typically involves the reaction of phenolic compounds with CPCF to yield carbamate derivatives. The process is advantageous due to the mild reaction conditions required and the high yields observed in various studies .

1.2 Synthesis of Other Derivatives

In addition to carbamates, CPCF can be utilized to synthesize a variety of other chemical derivatives, including esters and amides. The chlorine substituent enhances the electrophilicity of the carbonyl group, facilitating nucleophilic attacks by alcohols or amines, thus broadening its application scope in organic synthesis .

Kinetics and Mechanistic Studies

Research has demonstrated that the presence of the chlorine substituent in CPCF influences its reactivity profile. Studies employing the extended Grunwald-Winstein equation have shown that CPCF exhibits unique solvolysis kinetics compared to its non-chlorinated counterparts. The chlorine atom affects both the rate of reaction and the mechanism, shifting from an addition-elimination mechanism to an ionization mechanism depending on solvent properties .

Industrial Applications

3.1 Pharmaceutical Industry

CPCF is utilized as an intermediate in pharmaceutical synthesis, particularly in developing drugs that require carbamate functionalities. Its ability to form stable intermediates makes it a crucial component in multi-step synthetic pathways for active pharmaceutical ingredients (APIs) .

3.2 Agrochemicals

In agrochemical formulations, CPCF serves as a precursor for various pesticide and herbicide compounds. Its reactivity allows for modifications that enhance efficacy and stability in agricultural applications .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of CPCF, particularly regarding its inhalation toxicity and potential respiratory effects. Studies indicate that exposure to chloroformates can lead to significant respiratory irritation, necessitating careful handling and application practices in industrial settings .

Table 1: Summary of Toxicological Findings

| Study Reference | Exposure Level (ppm) | Observed Effects |

|---|---|---|

| Gage (1970) | 20 | Pulmonary hemorrhage, renal congestion |

| BASF (1999) | 7.83 | Nasal irritation, weight loss |

| Hollander et al. (1986) | 15 | Dyspnea, gasping |

作用機序

The mechanism of action of carbonochloridic acid, 3-chloropropyl ester involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives depending on the nucleophile involved . This reactivity is utilized in organic synthesis to introduce specific functional groups into target molecules.

類似化合物との比較

Similar Compounds

Methyl chloroformate: Similar in reactivity but with a methyl group instead of a 3-chloropropyl group.

Ethyl chloroformate: Contains an ethyl group and exhibits similar reactivity.

Phenyl chloroformate: Has a phenyl group and is used in similar applications.

Uniqueness

3-Chloropropyl chloroformate is unique due to its 3-chloropropyl group, which provides specific reactivity and properties not found in other chloroformates.

生物活性

3-Chloropropyl chloroformate (C4H6Cl2O2), with the CAS number 628-11-5, is a chemical compound primarily utilized in organic synthesis. It serves as an important reagent in various chemical reactions, particularly in the formation of esters and amides. This compound is characterized by its clear liquid form, boiling point of 189°C, and flash point of 96°C .

- Molecular Formula : C4H6Cl2O2

- Molecular Weight : 156.99 g/mol

- Purity : ≥95.0% (by GC)

- Specific Gravity : 1.31

| Property | Value |

|---|---|

| Boiling Point (°C) | 189 |

| Flash Point (°C) | 96 |

| Specific Gravity | 1.31 |

This compound exhibits biological activity primarily through its ability to modify biomolecules. It acts as an electrophilic agent, capable of reacting with nucleophiles such as amines and alcohols, leading to the formation of carbamates and esters. This property is crucial in biochemical applications where selective modification of proteins or nucleic acids is required.

Affinity for Bromodomains

Recent studies have indicated that this compound has an affinity for bromodomains, which are protein interaction modules that recognize acetylated lysines . This interaction suggests potential applications in epigenetic research and drug development targeting bromodomain-containing proteins.

Cytotoxicity Studies

Research into the cytotoxic effects of this compound has shown varying results depending on the concentration and exposure time:

- Cell Line Studies : In vitro studies using human cancer cell lines indicated that at higher concentrations, this compound induces apoptosis (programmed cell death) through oxidative stress mechanisms.

- Dose-Response Relationship : A dose-dependent increase in cytotoxicity was observed, with significant effects noted at concentrations above 100 µM.

Case Studies

- Synthesis of Carbamates : A study demonstrated the use of this compound in synthesizing carbamate derivatives from phenolic compounds. The reaction conditions were optimized to achieve high yields while minimizing by-products.

- Protein Modification : Another case study highlighted its application in modifying lysine residues in proteins, which is essential for understanding protein function and interactions in biological systems.

Safety and Handling

Due to its reactivity and potential health hazards, proper safety measures must be taken when handling this compound:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats should be worn to prevent skin and eye contact.

- Ventilation : Work should be conducted in a fume hood to avoid inhalation of vapors.

- Storage : The compound should be stored in a cool, dry place away from incompatible materials.

特性

IUPAC Name |

3-chloropropyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2O2/c5-2-1-3-8-4(6)7/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXMEFUEBCFWCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(=O)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060847 | |

| Record name | Carbonochloridic acid, 3-chloropropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628-11-5 | |

| Record name | 3-Chloropropyl chloroformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonochloridic acid, 3-chloropropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonochloridic acid, 3-chloropropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonochloridic acid, 3-chloropropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropropyl chloroformiate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbonochloridic acid, 3-chloropropyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。